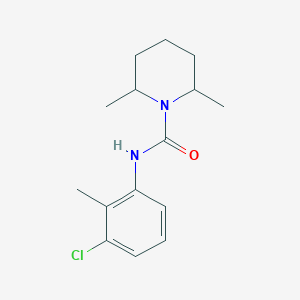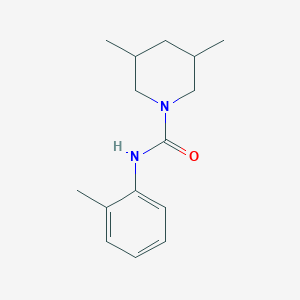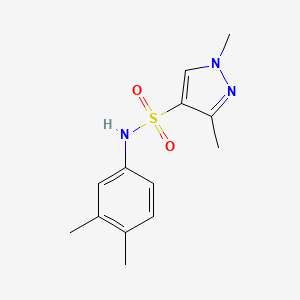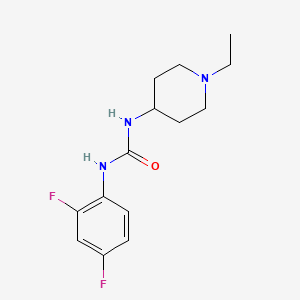![molecular formula C17H16N6O3S B5381360 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine](/img/structure/B5381360.png)
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine, also known as NPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPTM is a member of the nitroaromatic family, which has been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine is not fully understood, but it is believed to involve the inhibition of cellular processes that are essential for the survival and proliferation of cancer cells. 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting mitochondrial function and activating caspase enzymes.
Biochemical and Physiological Effects:
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine has also been shown to exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens. Additionally, 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine is its broad-spectrum activity against cancer cells and microbial pathogens. Additionally, its fluorescent properties make it a useful tool for detecting reactive oxygen species in biological systems. However, one limitation of 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine. One area of interest is the development of 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine-based fluorescent probes for detecting reactive oxygen species in vivo. Additionally, the potential use of 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine as a therapeutic agent for cancer and microbial infections warrants further investigation. Finally, the development of novel synthetic routes for 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine may lead to improved yields and purity, which could facilitate its use in research and clinical applications.
Métodos De Síntesis
The synthesis of 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine involves the reaction of 4-nitro-3-(phenylthio)aniline with sodium azide, followed by the addition of morpholine. The resulting compound is then purified through column chromatography. This method has been optimized to produce high yields of 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine with excellent purity.
Aplicaciones Científicas De Investigación
4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. 4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine has also been investigated for its potential use as a fluorescent probe for detecting reactive oxygen species in biological systems.
Propiedades
IUPAC Name |
4-[4-nitro-3-(1-phenyltetrazol-5-yl)sulfanylphenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c24-23(25)15-7-6-14(21-8-10-26-11-9-21)12-16(15)27-17-18-19-20-22(17)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVYAMJVFQJEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B5381283.png)

![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide](/img/structure/B5381298.png)




![1-methyl-1'-{[2-(methylthio)pyridin-3-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5381326.png)
![N-(2-methoxyethyl)-1'-[3-(1H-pyrazol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381354.png)

![4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5381359.png)
![N-(2,4-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5381362.png)
![3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5381384.png)